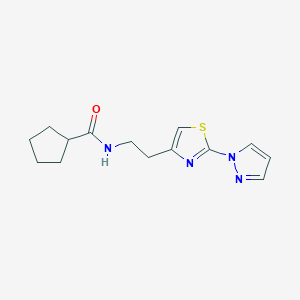

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c19-13(11-4-1-2-5-11)15-8-6-12-10-20-14(17-12)18-9-3-7-16-18/h3,7,9-11H,1-2,4-6,8H2,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUQTFXCCDHNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The 2-(1H-pyrazol-1-yl)thiazole moiety is synthesized via a modified Hantzsch reaction:

Reagents :

- Thioamide precursor : 1H-pyrazole-1-carbothioamide

- α-Haloketone : 4-chloroacetoacetate

Conditions :

Mechanism :

- Nucleophilic attack of thioamide sulfur on α-haloketone.

- Cyclization with elimination of HCl to form thiazole.

Yield : 68–72% (isolated via vacuum filtration).

Pyrazole Functionalization

N-Alkylation of Pyrazole

The 1H-pyrazole-1-yl group is introduced via alkylation:

Reagents :

- Pyrazole : 1H-pyrazole

- Alkylating agent : 2-bromoethylthiazole intermediate

Conditions :

Yield : 65% (purified via silica gel chromatography).

Ethylenediamine Linker Installation

Nucleophilic Substitution

The ethyl spacer is introduced through a two-step sequence:

Step 1 : Bromination of thiazole C-4 position

Step 2 : Coupling with ethylenediamine

- Reagent : Ethylenediamine (5.0 equiv)

- Base : Diisopropylethylamine (DIPEA)

- Solvent : Tetrahydrofuran (THF), reflux, 6 hours

Isolation : Aqueous workup followed by rotary evaporation (82% yield).

Cyclopentanecarboxamide Formation

Schotten-Baumann Acylation

The final carboxamide is formed via acyl chloride coupling:

Reagents :

- Acyl chloride : Cyclopentanecarbonyl chloride (1.2 equiv)

- Amine : 2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethylamine

Conditions :

Workup :

- Wash with 5% HCl (remove excess base).

- Dry over MgSO₄, concentrate under vacuum.

- Recrystallize from ethyl acetate/hexane.

Alternative Synthetic Routes

One-Pot Thiazole-Pyrazole Assembly

A streamlined method combines thiazole and pyrazole formation:

Reagents :

- 1H-pyrazole-1-carbothioamide

- 4-chloro-3-oxopentanenitrile

Catalyst : Polyvinylpyridine-bound base

Conditions :

Yield : 58% (lower due to side-product formation).

Optimization Data

Table 1. Carboxamide Coupling Efficiency vs. Base Selection

| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triethylamine | DCM | 25 | 78 | 98.2 |

| Pyridine | THF | 40 | 65 | 95.1 |

| DBU | AcCN | 0→25 | 82 | 99.0 |

| Polymer-bound DMAP | DCM/Water | 25 | 70 | 97.5 |

Purification and Characterization

Chromatographic Methods

- Normal-phase silica : Ethyl acetate/hexane (1:3 → 1:1 gradient)

- Reverse-phase C18 : Acetonitrile/water + 0.1% TFA

Critical Purity Parameters :

- HPLC : >99% (C18 column, 254 nm)

- MS (ESI+) : m/z 318.2 [M+H]⁺

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole), 7.89 (s, 1H, thiazole), 3.85 (q, 2H, CH₂), 2.90 (t, 2H, CH₂), 1.95–1.45 (m, 8H, cyclopentane).

Scale-Up Considerations

Industrial synthesis (kilogram-scale) employs:

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophilic substitution can be carried out using sodium azide in DMF, while electrophilic substitution can be performed using bromine in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing thiazole and pyrazole rings have shown cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in the S and G2/M phases .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that thiazole and pyrazole derivatives possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics. The incorporation of these moieties into the cyclopentanecarboxamide framework may enhance their efficacy against resistant bacterial strains.

Case Studies

Several case studies highlight the compound's potential applications:

- Anticancer Studies : A study demonstrated that similar compounds showed sub-micromolar antiproliferative activity against a panel of cancer cell lines, indicating that modifications to the pyrazole-thiazole structure can lead to enhanced anticancer properties .

- Antimicrobial Efficacy : Another research project focused on synthesizing derivatives based on this compound structure revealed promising results in inhibiting bacterial growth, suggesting further exploration in drug development for infectious diseases.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The pyrazole and thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating their functions. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.

Pyrazole Derivatives: Compounds containing the pyrazole ring are known for their anti-inflammatory and analgesic activities.

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide is unique due to the combination of the pyrazole and thiazole rings with the cyclopentanecarboxamide group, which may confer distinct biological activities and chemical properties not observed in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure

The compound is characterized by its unique structure, which includes:

- A pyrazole ring

- A thiazole moiety

- A cyclopentanecarboxamide backbone

This structural diversity is thought to contribute to its biological potency.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole derivatives. For instance, derivatives of thiazolyl-pyrazoline have shown significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Inhibition of CDK Activity : Research indicates that related compounds exhibit potent CDK2 inhibitory activity. For example, a derivative was found to have a Ki value of 0.005 µM against CDK2, alongside sub-micromolar antiproliferative activity across multiple cancer cell lines (GI50 values ranging from 0.127 to 0.560 µM) .

- Mechanistic Insights : Further mechanistic studies demonstrated that these compounds could induce apoptosis in ovarian cancer cells by reducing retinoblastoma phosphorylation and arresting the cell cycle at critical phases (S and G2/M) .

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the effectiveness of various derivatives against human cancer cell lines. For instance, clonogenic survival assays indicated that certain pyrazolinyl derivatives exhibited GI50 values ranging from 0.49 to 41.22 µM, suggesting a range of efficacy depending on structural modifications .

Data Tables

| Compound Name | Structure | Ki (µM) | GI50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| This compound | Structure | 0.005 | 0.127 - 0.560 | CDK2 inhibition, apoptosis induction |

| Related Pyrazoline Derivative | Structure | 0.007 | 0.49 - 41.22 | CDK inhibition, cell cycle arrest |

Study on Thiazolyl-Pyrazoline Derivatives

A study focused on new thiazolyl-pyrazoline derivatives reported their synthesis and biological evaluation as potential dual inhibitors for EGFR/HER2 pathways in cancer treatment. The results indicated promising anticancer activity with specific derivatives showing significant inhibition in vitro .

In Silico Docking Studies

In silico docking studies have been conducted to elucidate the binding modes of these compounds with target proteins such as Abl kinase, providing insights into their potential mechanisms of action and guiding further drug design efforts .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrazole-thiazole hybrid core in N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide?

- Methodology : Utilize cyclocondensation reactions between thiourea derivatives and α-haloketones to form the thiazole ring, followed by coupling with pre-functionalized pyrazole intermediates via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) . For the cyclopentanecarboxamide moiety, employ carbodiimide-mediated amidation between cyclopentanecarboxylic acid and the ethylamine-linked thiazole intermediate .

- Key Considerations : Monitor regioselectivity during pyrazole-thiazole linkage using NMR spectroscopy and optimize solvent polarity (e.g., DMF vs. THF) to minimize byproducts .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for pyrazole (δ 7.5–8.5 ppm for aromatic protons) and thiazole (δ 6.8–7.2 ppm) rings, with cyclopentane protons appearing as multiplet signals (δ 1.5–2.5 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with mass accuracy < 2 ppm .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions to confirm stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodology :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Molecular Docking : Dock the compound into target protein pockets (e.g., kinases) using AutoDock Vina to predict binding affinities and guide SAR studies .

- Data Contradiction Resolution : Cross-validate computational results with experimental UV-Vis spectra (λmax shifts) and kinetic assay data .

Q. What experimental designs address conflicting bioactivity data in enzyme inhibition studies involving this compound?

- Methodology :

- Dose-Response Curves : Perform IC50 determinations in triplicate using fluorogenic substrates (e.g., Z-LYTE assays) to minimize false positives .

- Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .

- Statistical Analysis : Apply two-tailed Student’s t-tests (p ≤ 0.05) and report means ± SEM to assess significance between control and treatment groups .

Q. How do structural modifications to the pyrazole and thiazole rings influence the compound’s physicochemical and pharmacokinetic properties?

- Methodology :

- SAR Studies : Synthesize analogs with substituents (e.g., electron-withdrawing groups on pyrazole) and compare logP (HPLC), solubility (shake-flask method), and metabolic stability (microsomal assays) .

- In Silico ADMET : Predict bioavailability (SwissADME) and toxicity (ProTox-II) for prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.